Diphenylcarbazone

Vue d'ensemble

Description

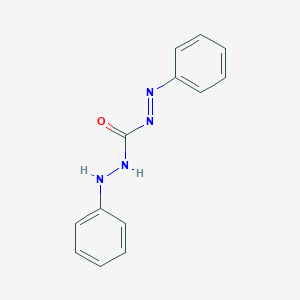

Diphenylcarbazone, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O and its molecular weight is 240.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

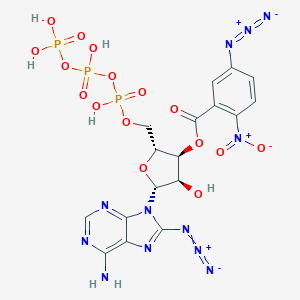

Mercury Complex Formation

Diphenylcarbazone reacts with mercury(I) and mercury(II) to form carbazone complexes. These complexes are colloids in aqueous alcoholic solutions and are sensitive to decomposition by ultraviolet and visible light (Bait & Dalen, 1962).

Spectrophotometric Analysis of Metals

It's utilized for the determination of zinc(II) and cadmium(II) at trace levels in various samples. This compound forms colored complexes with these metals in certain conditions, aiding in their detection and quantification (Kaur et al., 2007).

Volumetric Analysis Indicator

This compound is suggested as an internal indicator in volumetric determination, specifically for molybdenum using lead nitrate. It offers a precise endpoint marked by a color change (Deshmukh, 1956).

Anticonvulsant Activity Study

Investigations into the effects of cyclization of the semicarbazone moiety of aryl semicarbazones, including this compound, revealed anticonvulsant activity in animal models of seizures (Shalini et al., 2009).

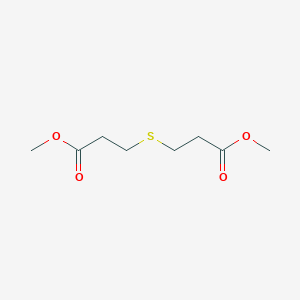

Solid-Phase Extraction and Mercury Determination

This compound-functionalized silica gel demonstrates effectiveness in separating and enriching mercury from other metals, and it's been used in flow-injection spectrophotometry for mercury determination in real samples (Fan et al., 2008).

Mercury and Methylmercury Preconcentration

When immobilized on sodium dodecyl sulfate coated alumina, this compound effectively collects mercury (II) and methylmercury cations at sub-ppb levels, offering a method for their determination in water (Dadfarnia et al., 2002).

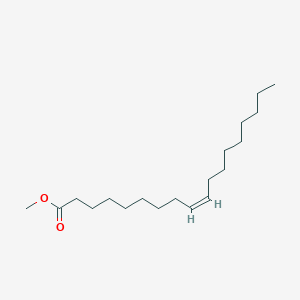

Fatty Acids Determination

Used as a color developing reagent for the sensitive determination of free fatty acids in blood samples, this compound offers a method that can be applied to small volumes of whole blood (Itaya, 1977).

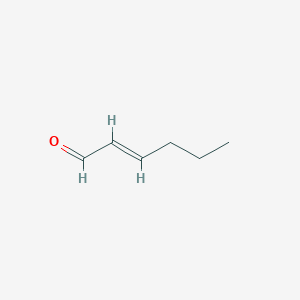

Semicarbazone Synthesis and Evaluation

This compound derivatives, such as semicarbazones, have been synthesized and evaluated for their potential in various biological activities, including antifungal and antitumor properties (Jafri et al., 2012).

Electrochemical Studies

Electrochemical studies of this compound reveal its oxidation-reduction processes in specific environments, which are relevant for analytical applications (Ramírez et al., 1996).

Cation Complex Formation

This compound forms complexes with various cations, aiding in their identification and quantification. Its reactivity and the nature of these complexes are crucial for analytical chemistry (Balt & Dalen, 1963).

Safety and Hazards

Mécanisme D'action

Target of Action

1,5-Diphenylcarbazone primarily targets metal ions, particularly Mercury (Hg^2+), Cadmium (Cd^2+), and Lead (Pb^2+) ions . These ions are crucial in various biochemical processes, and their interaction with 1,5-Diphenylcarbazone can significantly influence these processes .

Mode of Action

1,5-Diphenylcarbazone interacts with its targets by forming complex compounds. For instance, it forms a purple complex compound with Hg (II) ions . Similarly, other metal ions, such as Chromium (Cr^3+) ions, also form colored complexes with 1,5-Diphenylcarbazone .

Pharmacokinetics

1,5-Diphenylcarbazone is an orange solid that dissolves well in Ethanol, Chloroform, and Benzene, but is almost insoluble in water . This solubility profile can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of 1,5-Diphenylcarbazone’s action is the formation of colored complex compounds with certain metal ions . This property is utilized in various applications, such as endpoint determination in mercurimetry .

Action Environment

The action, efficacy, and stability of 1,5-Diphenylcarbazone can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its interaction with metal ions .

Analyse Biochimique

Biochemical Properties

1,5-Diphenylcarbazone plays a significant role in biochemical reactions, particularly in the formation of colored complexes with metal ions. It forms a purple complex with mercury (II) ions and colored complexes with other metal ions such as chromium (III) ions . These interactions are crucial for its use as an indicator in various analytical procedures. The compound interacts with enzymes and proteins that are involved in metal ion transport and detoxification, facilitating the detection and quantification of specific metal ions in biological samples.

Cellular Effects

1,5-Diphenylcarbazone influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways and gene expression by altering the availability of metal ions that serve as cofactors for enzymes and regulatory proteins. For instance, the formation of complexes with mercury (II) ions can impact cellular metabolism and detoxification processes, leading to changes in cell function and viability .

Molecular Mechanism

The molecular mechanism of 1,5-Diphenylcarbazone involves its ability to form stable complexes with metal ions. This interaction is primarily driven by the nitrogen and oxygen atoms in the compound, which can coordinate with metal ions to form chelates. These chelates can inhibit or activate enzymes by altering the metal ion availability, thereby affecting various biochemical pathways. Additionally, the binding of 1,5-Diphenylcarbazone to metal ions can lead to changes in gene expression by modulating the activity of metal-responsive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Diphenylcarbazone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Over time, the degradation products may influence the accuracy of analytical measurements and the interpretation of results. Long-term exposure to 1,5-Diphenylcarbazone in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, particularly in the context of metal ion homeostasis .

Dosage Effects in Animal Models

The effects of 1,5-Diphenylcarbazone vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion imbalance, oxidative stress, and cellular damage. These toxic effects are dose-dependent and can vary based on the animal model used and the duration of exposure .

Metabolic Pathways

1,5-Diphenylcarbazone is involved in metabolic pathways related to metal ion detoxification and transport. It interacts with enzymes such as metallothioneins and metal ion transporters, which play a role in maintaining metal ion homeostasis. The compound can influence metabolic flux by altering the availability of metal ions that are essential for various enzymatic reactions. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,5-Diphenylcarbazone is transported and distributed through interactions with metal ion transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where metal ions are concentrated. The transport and distribution of 1,5-Diphenylcarbazone are crucial for its function as an indicator in analytical procedures .

Subcellular Localization

1,5-Diphenylcarbazone is localized in subcellular compartments where metal ions are present, such as the cytoplasm and organelles involved in metal ion storage and detoxification. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct 1,5-Diphenylcarbazone to specific compartments, enhancing its ability to form complexes with metal ions and participate in biochemical reactions .

Propriétés

IUPAC Name |

1-anilino-3-phenyliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAHZCOKGWUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060225 | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red solid; [Merck Index] Orange powder; [MSDSonline] | |

| Record name | Diphenylcarbazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-62-5, 119295-40-8, 119295-41-9 | |

| Record name | Diphenylcarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diphenylcarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylcarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLCARBAZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYLCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

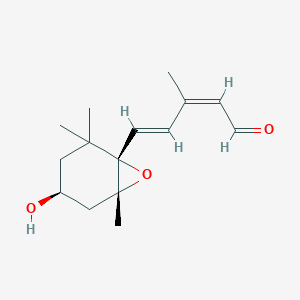

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

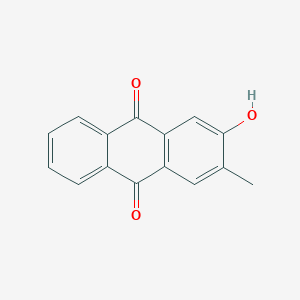

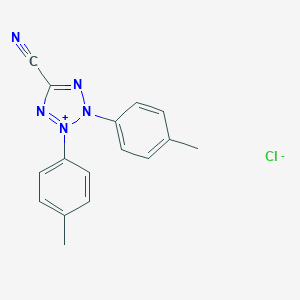

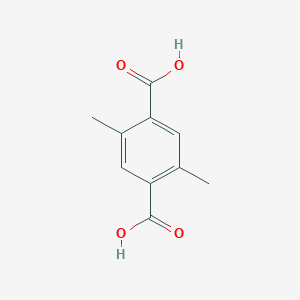

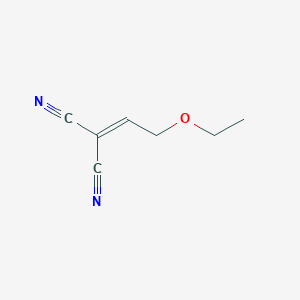

Feasible Synthetic Routes

Q1: How does diphenylcarbazone interact with metal ions?

A1: this compound acts as a bidentate ligand, coordinating with metal ions through its ketonic oxygen and azo nitrogen atoms. This interaction forms intensely colored complexes, enabling the use of this compound as a spectrophotometric reagent for metal ion detection and quantification. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C13H12N4O, and its molecular weight is 240.26 g/mol. []

Q3: Can you describe the spectroscopic data for this compound and its metal complexes?

A3: this compound exhibits characteristic absorbances in the infrared (IR) spectrum, indicating the presence of functional groups like -NH, Ar-H, and C=O. [] Its metal complexes show absorption maxima in the UV-Vis range, typically between 520-560 nm, depending on the metal ion and solvent. [, , ]

Q4: Is this compound stable in different solvents and under various pH conditions?

A4: this compound exhibits varying stability depending on the solvent and pH. Alcoholic solutions of this compound are known to fade over time in the presence of organic and mineral acids. [] In contrast, its complexes with certain metals show good stability in organic solvents like benzene and chloroform. [, ] The pH of the solution also influences complex formation and stability, with some complexes forming optimally at specific pH ranges. [, ]

Q5: What are the primary applications of this compound in analytical chemistry?

A5: this compound is widely employed as a spectrophotometric reagent for the determination of various metal ions, including mercury, chromium, lead, copper, zinc, and cadmium. [, , , , , , , , ] Its ability to form intensely colored complexes with these metals enables sensitive and selective detection.

Q6: Can you elaborate on the use of this compound in solid-phase extraction techniques?

A6: this compound can be immobilized on various solid supports, such as silica gel, alumina, and TiO2 nanoparticles, to create efficient sorbents for the preconcentration and separation of metal ions from complex matrices. [, , , , ] This approach enhances the sensitivity and selectivity of analytical methods, enabling the determination of trace-level metal contaminants in environmental and biological samples.

Q7: What analytical techniques are commonly used in conjunction with this compound for metal ion determination?

A7: this compound-based methods often utilize spectrophotometry for quantitative analysis, measuring the absorbance of metal-diphenylcarbazone complexes in solution. [, , , ] Techniques like flow injection analysis (FIA) and atomic absorption spectrometry (AAS) can be coupled with this compound-based preconcentration methods to further improve sensitivity and automation. [, ]

Q8: Are there any environmental concerns associated with the use and disposal of this compound?

A8: While this compound offers advantages in analytical applications, its potential environmental impact requires careful consideration. Studies on its ecotoxicological effects and degradation pathways are crucial for responsible waste management and the development of sustainable analytical practices. [] Exploring alternative reagents with lower environmental footprints is also important for minimizing potential risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.